molecular formula C18H19NO8 B11153561 2-[Carboxymethyl-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoyl]amino]acetic acid

2-[Carboxymethyl-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoyl]amino]acetic acid

Cat. No.: B11153561
M. Wt: 377.3 g/mol
InChI Key: RMQTZPUNTDZXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cGAS-IN-1 is a flavonoid compound that acts as an inhibitor of cyclic GMP-AMP synthase (cGAS). This enzyme is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating immune responses. cGAS-IN-1 has shown potential anti-inflammatory properties by inhibiting the abnormal activation of cGAS, which is linked to various immune-mediated inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cGAS-IN-1 involves several steps, starting with the preparation of the flavonoid core structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of cGAS-IN-1 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

cGAS-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cGAS-IN-1, each with distinct chemical and biological properties .

Scientific Research Applications

cGAS-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

cGAS-IN-1 exerts its effects by inhibiting the activity of cyclic GMP-AMP synthase (cGAS). The compound binds to the active site of cGAS, preventing it from catalyzing the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP. This inhibition blocks the downstream activation of the stimulator of interferon genes (STING) pathway, thereby reducing the production of type I interferons and other inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of cGAS-IN-1

cGAS-IN-1 is unique due to its specific flavonoid structure, which provides distinct binding properties and inhibitory activity against cGAS. Its potential anti-inflammatory properties make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C18H19NO8

Molecular Weight

377.3 g/mol

IUPAC Name

2-[carboxymethyl-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C18H19NO8/c1-10-12-4-3-11(26-2)7-14(12)27-18(25)13(10)5-6-15(20)19(8-16(21)22)9-17(23)24/h3-4,7H,5-6,8-9H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

RMQTZPUNTDZXLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.